Ras inhibitory peptide

Mechanism of Action Protein-Protein Interaction Ras Activation

Ras inhibitory peptide (CAS 159088-48-9, VPPPVPPRRR) specifically blocks the Sos1/Grb2 protein-protein interaction, preventing Ras-GDP to Ras-GTP conversion upstream of MAPK/ERK signaling. Unlike direct Ras-GTP binders or farnesyltransferase inhibitors, this probe uniquely dissects RTK-to-Ras signal initiation at the membrane. Its mechanism-based selectivity makes it essential for EGFR/HER2-driven Ras activation studies, HUVEC migration assays (active at 5 μM), or screening campaigns targeting the Sos1/Grb2 PPI. Generic substitution among 'Ras inhibitors' is scientifically invalid—only this peptide provides targeted, reproducible control for upstream RTK-to-MAPK signal interrogation.

Molecular Formula C53H91N19O11
Molecular Weight 1170.4 g/mol
CAS No. 159088-48-9
Cat. No. B142026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRas inhibitory peptide
CAS159088-48-9
Synonyms​Sos SH3 Domain Inhibitor​
Molecular FormulaC53H91N19O11
Molecular Weight1170.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyKDEHBKGSNFLJSF-QMAXXTOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Ras Inhibitory Peptide (CAS 159088-48-9): Definition, Core Identity, and Scientific Classification


Ras inhibitory peptide (VPPPVPPRRR, CAS 159088-48-9) is a synthetic peptide classified as an Sos SH3 domain inhibitor . It contains the core sequence PVPPR, which corresponds to residues 1149-1158 of human Sos1 [1]. Its primary mechanism is the specific disruption of the protein-protein interaction (PPI) between the guanine nucleotide exchange factor (GEF) Sos1 and the adaptor protein Grb2 . By blocking this interaction, the peptide prevents the recruitment of the Sos1-Ras complex and inhibits the conversion of inactive Ras-GDP to active Ras-GTP, thereby suppressing downstream MAPK/ERK signaling . This upstream mechanism distinguishes it from molecules that directly bind to Ras-GTP or inhibit downstream kinases.

Why a Simple 'Ras Inhibitor' is Insufficient: The Critical Distinction of the Sos-Grb2 PPI Mechanism of Ras Inhibitory Peptide (159088-48-9)


Generic substitution among 'Ras inhibitors' is not scientifically valid due to their fundamentally divergent mechanisms of action and resultant biological profiles. Ras inhibitory peptide (159088-48-9) functions upstream at the level of receptor tyrosine kinase (RTK) signaling by blocking the Sos1/Grb2 protein-protein interaction, thereby preventing Ras-GTP loading . This is mechanistically and quantitatively distinct from direct Ras-GTP binders (e.g., cyclorasins , KS-58/KRpep-2d [1]), farnesyltransferase inhibitors, or functional antagonists that dislodge membrane-bound Ras (e.g., FTS/Salirasib [2]). Consequently, activity data, selectivity profiles, and cellular models are not interchangeable. The evidence below underscores that the choice of inhibitor is paramount and must be aligned with the specific biological question regarding RTK-to-MAPK signal initiation versus direct Ras-effector blockade.

Quantitative Differentiation Guide for Ras Inhibitory Peptide (159088-48-9) Relative to Ras Inhibitor Comparators


Mechanistic Differentiation: Upstream PPI Inhibition vs. Direct Ras-GTP Binding or Membrane Displacement

Ras inhibitory peptide (159088-48-9) uniquely functions by competitively inhibiting the Sos1/Grb2 PPI . This is in contrast to FTS/Salirasib, which acts as a functional antagonist by dislodging Ras from the membrane (EC50 for reversing morphology of Ha-ras-transformed cells is 0.1-10 µM) [1], and KS-58, a bicyclic peptide that selectively binds to K-Ras(G12D) and blocks its interaction with effectors (inhibits PANC-1 cell proliferation in vitro) [2]. The peptide's mechanism is specific to RTK-driven Ras activation, making it a distinct tool for probing upstream signaling events.

Mechanism of Action Protein-Protein Interaction Ras Activation Signal Transduction

Quantified Functional Antagonism in a Cell Migration Assay: Direct Comparison with Farnesol and Terbinafine

In a specific cell-based functional assay using Human Umbilical Vein Endothelial Cells (HUVECs), Ras inhibitory peptide (159088-48-9) at a concentration of 5 µM was shown to directly inhibit cell migration . Critically, in a three-way comparative experiment, the peptide (5 µM) abolished the preventive effect of 30 µM farnesol (FOH) on the inhibition of HUVEC migration caused by 60 µM terbinafine . This demonstrates a quantifiable, pathway-specific antagonism that is not shared by these other small molecules.

Cell Migration HUVEC Angiogenesis Functional Assay

Chemical and Supply Definition: Purity and Formulation for Reproducible Research

The identity and quality of Ras inhibitory peptide (159088-48-9) are defined by its specific sequence (VPPPVPPRRR), molecular weight (1170.41 g/mol), and high purity specifications. Multiple reputable suppliers report a purity of ≥97% [1] to ≥98% , ensuring reliable and reproducible experimental outcomes. The peptide is supplied as a stable, lyophilized powder with defined solubility parameters, including 30 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2) [2]. This contrasts with less defined peptide mixtures or in-house synthesized peptides lacking rigorous quality control.

Quality Control Purity Solubility Procurement

Defined Research and Industrial Applications for Ras Inhibitory Peptide (CAS 159088-48-9) Derived from Specific Evidence


Probing the Role of RTK-Driven Ras Activation in Angiogenesis and Endothelial Cell Function

This scenario is directly supported by the peptide's demonstrated functional activity in HUVEC migration assays, where it both inhibits migration and antagonizes the effects of farnesol and terbinafine . Researchers studying the specific contribution of the Sos1/Grb2/Ras axis to angiogenesis or endothelial cell biology should use this peptide (at 5 µM) as a targeted tool compound. This allows for the dissection of upstream RTK signaling from other pathways that converge on cell migration.

Differentiating Upstream (Sos/Grb2) from Downstream (Ras-GTP Effector) Signaling Pathways in Cancer Cell Lines

As established in Section 2 and Section 3, the unique mechanism of this peptide allows researchers to distinguish between the initiation of Ras signaling at the membrane and the function of active Ras-GTP. For example, in cell lines with wild-type Ras but hyperactive RTKs (e.g., EGFR or HER2 amplified cancers), this peptide can be used as a specific probe to block the Sos1-mediated activation loop . In contrast, direct Ras-GTP binders (e.g., KS-58) or membrane displacers (e.g., FTS) would be used to study cells with constitutively active Ras mutants [1][2]. Using this peptide in this context provides a clear, mechanism-based control for interpreting results from other Ras inhibitors.

Use as a Positive Control for PPI Inhibition in Screening Assays Targeting the Sos1/Grb2 Interface

The peptide's well-defined mechanism as a Sos1/Grb2 PPI inhibitor and its high purity and solubility standards [3] make it an ideal positive control in screening campaigns aimed at discovering small molecule inhibitors of this interaction. Its activity can be benchmarked against the functional HUVEC migration data or used to validate new biochemical assays (e.g., TR-FRET, SPR) designed to measure Sos1/Grb2 binding disruption.

Standardized Tool Compound for Ras Biology Research Requiring Reproducible and Commercially Defined Material

For any research project focused on Ras biology where a defined, high-purity inhibitor of upstream RTK-to-Ras signaling is required, the procurement of Ras inhibitory peptide (159088-48-9) with a defined CAS number and purity specification (≥97%) [3] is essential. This ensures that experimental findings are based on a well-characterized and verifiable chemical entity, enabling cross-study comparisons and addressing reproducibility concerns common with less rigorously defined peptide reagents.

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